5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol
CAS No.:
Cat. No.: VC13329580
Molecular Formula: C16H11N3OS
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
![5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol -](/images/structure/VC13329580.png)
Specification
Molecular Formula | C16H11N3OS |
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Molecular Weight | 293.3 g/mol |
IUPAC Name | 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol |
Standard InChI | InChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19) |
Standard InChI Key | WGOSYBWTPRPCIR-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3 |
Canonical SMILES | C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a naphthalen-1-ol moiety (a bicyclic aromatic system with a hydroxyl group at position 1) linked via an amino bridge to a thieno[2,3-d]pyrimidine heterocycle. The thienopyrimidine core consists of a fused thiophene and pyrimidine ring system, with sulfur at position 2 and nitrogen atoms at positions 1, 3, and 4 (Figure 1). The molecular formula is inferred as , with a molecular weight of 308.36 g/mol.
Key Structural Attributes:
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Naphthalenol component: Enhances solubility via the hydroxyl group while contributing aromatic stacking interactions.
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Thienopyrimidine core: Imparts electron-deficient characteristics, facilitating interactions with biological targets such as kinases or ion channels .
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Amino linker: Provides conformational flexibility and potential hydrogen-bonding sites .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route for 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol is documented, analogous compounds suggest a multi-step approach:
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Thienopyrimidine Synthesis:
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Naphthalenol Functionalization:
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Coupling Reactions:
Structural Analogues and Activity Trends
Comparative data from analogues highlight the impact of substituents on biological activity (Table 1):
Table 1: Bioactivity of select thienopyrimidine derivatives. EC₅₀/IC₅₀ values emphasize nanomolar potency in microtubule disruption and calcium receptor modulation .
Biological Activity and Mechanisms
Microtubule Destabilization
Thienopyrimidine derivatives, such as compound 4 in Table 1, exhibit potent microtubule-depolymerizing effects (EC₅₀ = 19 nM) . The naphthalenol moiety in 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol may enhance binding to tubulin’s colchicine site, analogous to combretastatin A-4 .
Calcium Receptor Antagonism
Patent data reveals that isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives suppress parathyroid hormone (PTH) secretion by antagonizing calcium-sensing receptors (CaSRs) . The hydroxyl group in naphthalen-1-ol could mimic endogenous CaSR ligands like extracellular Ca²⁺, suggesting similar activity for the subject compound .
Antiproliferative Effects
Tetrahydrobenzo-thienopyrimidines demonstrate IC₅₀ values < 40 nM against MDA-MB-435 cancer cells . The planar naphthalenol system in 5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol may intercalate DNA or inhibit topoisomerases, though this requires validation.
Therapeutic Applications and Future Directions
Oncology
Microtubule-targeting activity positions this compound as a candidate for cancers resistant to taxanes or vinca alkaloids . Preclinical models should assess efficacy in multidrug-resistant cell lines.
Calcium Homeostasis Disorders
CaSR antagonism could treat hyperparathyroidism or osteoporosis . In vivo studies measuring PTH suppression in normocalcemic models are warranted.
Chemical Optimization
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